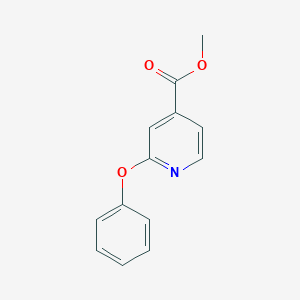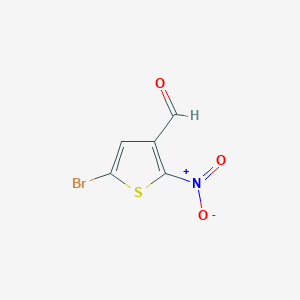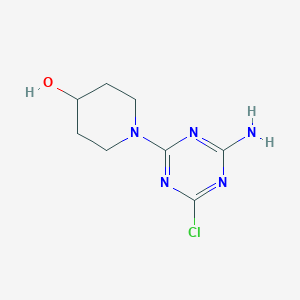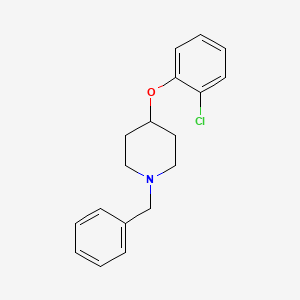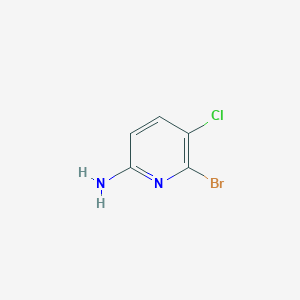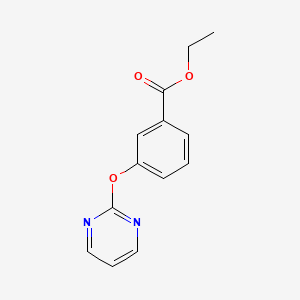![molecular formula C12H12N2 B1443337 [3-(Pyridin-3-yl)phenyl]methanamine CAS No. 894779-75-0](/img/structure/B1443337.png)
[3-(Pyridin-3-yl)phenyl]methanamine
Vue d'ensemble
Description
“[3-(Pyridin-3-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of pyrazole derivatives, which are structurally similar . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2 . The compound consists of a pyridine bound to a phenyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 184.24 g/mol . It has a topological polar surface area of 38.9 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique
Catalytic Applications
- Pincer Palladacycles Synthesis : This compound is used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Imaging and Photocytotoxicity : Iron(III) complexes of this compound have been synthesized and their photocytotoxic properties examined. They display significant photocytotoxicity in red light, offering potential applications in cellular imaging and cancer treatment (Basu et al., 2014).
Schiff Bases Synthesis and Anticonvulsant Activity
- Heterocyclic Schiff Bases Synthesis : Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized and evaluated for anticonvulsant activity. These bases have shown promise as potential anticonvulsant agents (Pandey & Srivastava, 2011).
Anticancer Activity
- Palladium(II) and Platinum(II) Complexes : Complexes based on this compound and its derivatives have been studied for their anticancer activity. They have shown significant activity against various human cancer cell lines (Mbugua et al., 2020).
Antiosteoclast Activity
- Boronates Synthesis : A series of boronates containing this compound have been synthesized and characterized for their antiosteoclast activity, indicating potential applications in bone health (Reddy et al., 2012).
Ligand Exchange and Spin State Equilibria
- Fe(II) Complexes Study : The compound has been used in the study of ligand exchange and spin state equilibria in Fe(II) complexes, contributing to the understanding of iron's role in biological systems (Draksharapu et al., 2012).
Hydrogen Bonding Study
- X-ray Crystallography and DFT Study : This compound has been part of studies involving X-ray crystallography and density functional theory (DFT) to understand the hydrogen bonding in certain ligands (Akerman & Chiazzari, 2014).
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
It has been used in the synthesis of unsymmetrical ncn′ pincer palladacycles . These palladacycles underwent C–H bond activation, which is a critical step in many chemical reactions .
Biochemical Pathways
It is known that this compound can undergo oxidation reactions . A highly efficient metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described .
Pharmacokinetics
It is known that the compound is stored at a temperature of 28 c .
Result of Action
It is known that this compound can undergo oxidation reactions to produce corresponding aldehydes and ketones .
Action Environment
It is known that the compound is stored at a temperature of 28 c , suggesting that temperature could be a factor influencing its stability.
Propriétés
IUPAC Name |
(3-pyridin-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZNEQDDZADCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does [3-(Pyridin-3-yl)phenyl]methanamine interact with soluble epoxide hydrolase (sEH)?
A1: The research article focuses on determining the crystal structure of sEH when bound to this compound. [] This structural information provides insights into how the compound interacts with the enzyme's active site. By understanding the binding interactions, researchers can gain valuable information for designing and developing more potent and selective sEH inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)
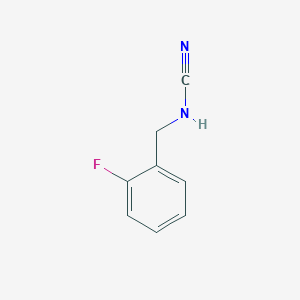
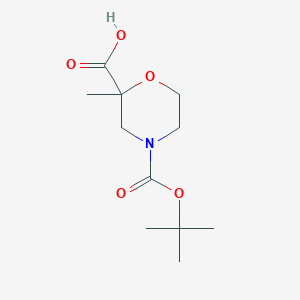
![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)
